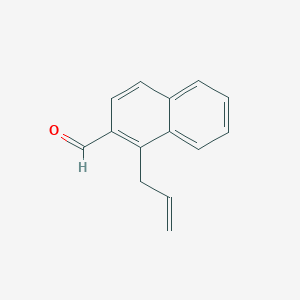
Flavine Adenine Dinucleotide-13C5 Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of flavine adenine dinucleotide, a redox cofactor involved in several important enzymatic reactions in metabolism. The compound is labeled with carbon-13, making it useful for tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flavine Adenine Dinucleotide-13C5 Ammonium Salt involves the incorporation of carbon-13 into the flavine adenine dinucleotide molecule. The process begins with the conversion of riboflavin into flavin mononucleotide, catalyzed by riboflavin kinase. Flavin mononucleotide is then transformed into flavine adenine dinucleotide by adding an AMP moiety from ATP, catalyzed by FAD-synthase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of carbon-13 and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Flavine Adenine Dinucleotide-13C5 Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: As a redox cofactor, it participates in oxidation-reduction reactions, transferring electrons in metabolic pathways.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In oxidation-reduction reactions, the compound can be converted between its oxidized and reduced forms.
Applications De Recherche Scientifique
Flavine Adenine Dinucleotide-13C5 Ammonium Salt has a wide range of scientific research applications, including:
Mécanisme D'action
Flavine Adenine Dinucleotide-13C5 Ammonium Salt exerts its effects by acting as a redox cofactor in various enzymatic reactions. It participates in the transfer of electrons, facilitating oxidation-reduction reactions in metabolic pathways. The molecular targets include enzymes such as NADH dehydrogenase, nitric oxide synthase, and glutathione reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavine Adenine Dinucleotide: The non-labeled version of the compound, used in similar research applications.
Nicotinamide Adenine Dinucleotide (NAD): Another redox cofactor involved in metabolic reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but involved in different metabolic pathways.
Uniqueness
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is unique due to its carbon-13 labeling, which allows for precise tracing and studying of metabolic pathways. This makes it particularly valuable in research applications where understanding the detailed mechanisms of biochemical reactions is crucial.
Propriétés
Formule moléculaire |
C27H33N9O15P2 |
|---|---|
Poids moléculaire |
790.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1 |
Clé InChI |
VWWQXMAJTJZDQX-NEVWKFTISA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O[13CH2][13C@@H]4[13C@H]([13C@H]([13C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



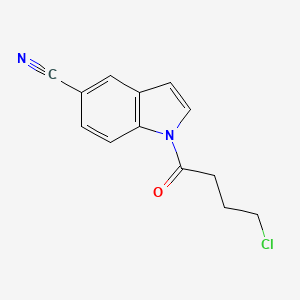
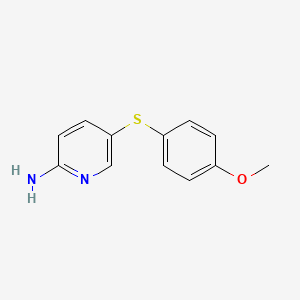

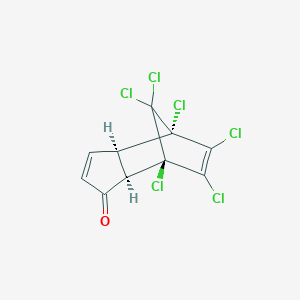

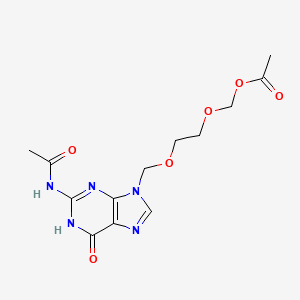
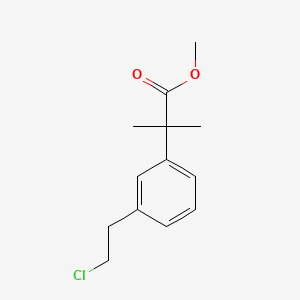
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

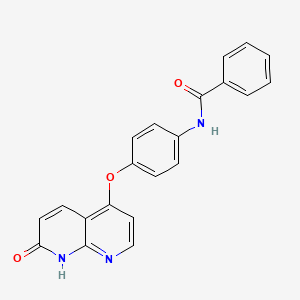
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
